molecular formula C16H17N5O5S B2455229 methyl (4-(N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)carbamate CAS No. 2034550-32-6

methyl (4-(N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)carbamate

Cat. No. B2455229
CAS RN: 2034550-32-6
M. Wt: 391.4
InChI Key: PUSQBEWHJFGIQQ-UHFFFAOYSA-N
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Description

The compound is an organic molecule that contains several functional groups, including a carbamate, a sulfamoyl group, a pyrrole ring, and an oxadiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups. The 1H-pyrrol-2-yl group, for example, is a five-membered ring containing nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Synthesis and Characterization

Research has explored the synthesis and characterization of compounds with carbamate function, pyrrole derivatives, and their potential applications. For example, Velikorodov et al. (2011) detailed the synthesis of 3-pyrrol-3′-yloxindoles with a carbamate function through reactions involving methyl carbamates and ethyl 3-aminocrotonate, leading to compounds with potential interest in medicinal chemistry and material science (Velikorodov, Kuanchalieva, & Ionova, 2011).

Antimicrobial and Biological Screening

Several studies have synthesized novel heterocyclic compounds containing sulfonamido moieties, investigating their antimicrobial properties. For instance, Azab, Youssef, and El-Bordany (2013) aimed to synthesize new heterocyclic compounds with a sulfonamido moiety, demonstrating significant antibacterial activity, indicating the potential of these compounds in developing new antimicrobial agents (Azab, Youssef, & El-Bordany, 2013).

Electropolymerization and Material Science

Research into the electropolymerization and electrocopolymerization of pyrrole derivatives to improve the properties of polymerized layers has been conducted by Schneider et al. (2017). This study highlights the potential of pyrrole derivatives in modifying surface properties for applications in material science and engineering (Schneider, Füser, Bolte, & Terfort, 2017).

Pharmacological Applications

Exploratory research into the pharmacological applications of novel structures derived from benzimidazole and related compounds as anti-Helicobacter pylori agents showcases the therapeutic potential of these derivatives. Carcanague et al. (2002) identified compounds with potent activity against Helicobacter pylori, highlighting the relevance of these chemical frameworks in developing new treatments for bacterial infections (Carcanague, Shue, Wuonola, Uría-Nickelsen, Joubran, Abedi, Jones, & Kühler, 2002).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a drug, the mechanism of action would depend on the biological target of the drug .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. For example, many carbamates are used as pesticides and can be toxic if ingested .

Future Directions

Future research could involve studying the synthesis, properties, and potential applications of this compound. This could include exploring its use in fields such as medicine or materials science .

properties

IUPAC Name

methyl N-[4-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methylsulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O5S/c1-21-9-3-4-13(21)15-19-14(26-20-15)10-17-27(23,24)12-7-5-11(6-8-12)18-16(22)25-2/h3-9,17H,10H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSQBEWHJFGIQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NOC(=N2)CNS(=O)(=O)C3=CC=C(C=C3)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (4-(N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenyl)carbamate

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